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Compound of Interest

Compound Name: Oxazole-4-carboximidamide

Cat. No.: B15246517 Get Quote

Disclaimer: Direct experimental spectroscopic data for Oxazole-4-carboximidamide is not

readily available in publicly accessible databases. The following guide provides predicted

spectroscopic data and generalized experimental protocols based on the analysis of

structurally similar oxazole derivatives and fundamental principles of spectroscopy. This

information is intended to serve as a reference for researchers, scientists, and drug

development professionals.

Predicted Spectroscopic Data
The predicted spectroscopic data for Oxazole-4-carboximidamide is summarized below.

These predictions are derived from the known spectroscopic properties of oxazole and related

heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Oxazole-4-carboximidamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15246517?utm_src=pdf-interest
https://www.benchchem.com/product/b15246517?utm_src=pdf-body
https://www.benchchem.com/product/b15246517?utm_src=pdf-body
https://www.benchchem.com/product/b15246517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15246517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Multiplicity Assignment

~ 8.1 - 8.3 Singlet
H-2 (proton on the oxazole

ring)

~ 7.8 - 8.0 Singlet
H-5 (proton on the oxazole

ring)

~ 7.0 - 7.5 Broad Singlet
-NH₂ (protons on the

carboximidamide group)

~ 8.5 - 9.0 Broad Singlet
=NH (proton on the

carboximidamide group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Oxazole-4-carboximidamide

Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C-2 (carbon in the oxazole ring)

~ 135 - 140 C-4 (carbon in the oxazole ring)

~ 125 - 130 C-5 (carbon in the oxazole ring)

~ 160 - 165 C=N (carbon in the carboximidamide group)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Oxazole-4-carboximidamide
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad

N-H stretching

(carboximidamide -NH₂ and

=NH)

~ 1650 - 1680 Strong
C=N stretching

(carboximidamide)

~ 1580 - 1620 Medium C=N stretching (oxazole ring)

~ 1480 - 1520 Medium C=C stretching (oxazole ring)

~ 1050 - 1150 Strong C-O-C stretching (oxazole ring)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Oxazole-4-carboximidamide

m/z Interpretation

112.04 [M+H]⁺ (Molecular ion peak)

95 [M - NH₃]⁺

69 [M - C(=NH)NH₂]⁺

43 [C(=NH)NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

compound such as Oxazole-4-carboximidamide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:
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¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse

sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be

cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

[1]

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate

ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).[2] Acquire the mass spectrum in positive ion mode to observe the

protonated molecular ion [M+H]⁺ and its fragment ions.[3]

Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel synthetic compound.
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Caption: General workflow for the spectroscopic characterization of a synthetic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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